molecular formula C22H18N2O5 B356244 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618873-72-6

4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B356244
CAS No.: 618873-72-6
M. Wt: 390.4g/mol
InChI Key: XWRLFZXZWCGFOB-CZIZESTLSA-N
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Description

4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Oxazole Ring: This step often involves the reaction of the pyrrolidine intermediate with an appropriate oxazole precursor under controlled conditions.

    Functional Group Modifications: The hydroxy and methoxy groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to modify the oxazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can lead to a more saturated heterocyclic compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine

The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups, along with the oxazole ring, can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound itself.

    This compound analogs: Compounds with similar structures but different substituents on the aromatic rings or the oxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(15-10-6-7-11-16(15)28-2)18(21(26)22(24)27)20(25)14-8-4-3-5-9-14/h3-12,19,25H,1-2H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRLFZXZWCGFOB-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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